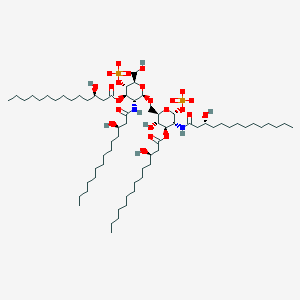

lipid IVA(4-)

Description

Properties

Molecular Formula |

C68H126N2O23P2-4 |

|---|---|

Molecular Weight |

1401.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |

InChI Key |

KVJWZTLXIROHIL-QDORLFPLSA-J |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

- Anti-inflammatory Agent :

-

Immunomodulation :

- The compound has been studied for its ability to regulate cytokine production, suggesting its application in treating chronic inflammatory diseases. Research indicates that lipid IVA(4-) can modulate immune responses through cytokine modulation, making it a candidate for further investigation in structure–activity relationship studies .

- Cancer Therapy :

Case Studies

Preparation Methods

Modular Cell-Free Multienzyme Systems

The enzymatic synthesis of Lipid IVA leverages a modular system comprising 19 E. coli proteins reconstituted in vitro with acetyl-CoA, UDP-N-acetylglucosamine (UDP-GlcNAc), NADPH, and ATP. The pathway is divided into four functional modules:

-

Module A : Converts acetyl-CoA to malonyl-CoA via AccC, AccA, AccD, and biotinylated AccB.

-

Module B : Initiates fatty acid synthesis using FabH, FabD, FabG, FabA/Z, FabI, and holo-ACP to produce butyryl-ACP.

-

Module C : Elongates fatty acids via FabB/F, FabD, FabG, FabA/Z, FabI, and holo-ACP to generate 3-hydroxymyristoyl-ACP.

-

Module D : Redirects 3-hydroxymyristoyl-ACP into Lipid IVA biosynthesis via LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK.

This system achieves a turnover rate of 99 min⁻¹ for NADPH consumption, with LpxC identified as the rate-limiting enzyme. Substituting E. coli enzymes with orthologs from Pseudomonas aeruginosa or Synechococcus sp. PCC7002 enables structural diversification (Table 1).

Table 1: Enzyme Substitutions and Lipid IVA Modifications

Kinetic and Thermodynamic Considerations

The LpxA-catalyzed acyl transfer is thermodynamically favorable in the presence of excess ACP, enabling sustained NADPH consumption (26 min⁻¹ without acyl release). Continuous assays monitoring NADPH oxidation at 340 nm validate pathway efficiency, with LC-ESI-MS confirming Lipid IVA as the dominant product.

Chemical Synthesis Strategies

Disaccharide Backbone Construction

Chemical synthesis prioritizes orthogonal protection of the β-(1→6)-linked glucosamine disaccharide. Two strategies dominate:

-

Stepwise Acylation : Acyl groups are installed post-glycosylation using tert-butyldimethylsilyl (TBDMS) and benzylidene acetals for regioselectivity.

-

Pre-acylated Monosaccharides : Lipidated glucosamine units are coupled via glycosylation, though steric hindrance complicates yields.

For example, allyloxycarbonyl (Alloc) and allyl (All) groups protect hydroxyl and phosphate moieties during glycosylation, achieving β-selectivity (β:α = 2:1) with AgOTf promotion. Subsequent hydrogenolysis removes protections, yielding the free Lipid IVA(4-) (Figure 1).

Figure 1: Key Steps in Chemical Synthesis

Phosphorylation and Deprotection

Anomeric phosphorylation employs LiN(TMS)₂ to activate the 1-OH group, followed by tetrabenzyl diphosphate treatment. Global deprotection via hydrogenolysis (Pd-black) or HF-pyridine yields Lipid IVA(4-). This method achieves ~60% overall yield but requires meticulous purification via gel-permeation chromatography.

Hybrid Approaches for Structural Diversification

Engineering Acyl Transferases

Swapping LpxA and LpxD orthologs alters acyl chain specificity. P. aeruginosa LpxA incorporates C10 hydroxyacyl chains, while LpxD accepts C12/C14 chains, generating hybrid Lipid IVA(4-) variants. However, off-target acylation occurs due to relaxed substrate specificity, necessitating LC-MS validation.

Non-Natural Acyl Donors

Incorporating synthetic β-hydroxy fatty acids (e.g., 3-azido-2,3-dideoxy analogues) during enzymatic synthesis modulates TLR4 antagonism. For instance, 4-azido-L-arabinose derivatives act as chain-terminating substrates, yielding Lipid IVA(4-) with modified immunogenicity.

Purification and Characterization

Q & A

Q. What are the key enzymatic modules and experimental conditions required for in vitro synthesis of Lipid IVA?

Lipid IVA synthesis involves a modular enzymatic system reconstituted from 19 purified E. coli proteins. The process requires acetyl-CoA, UDP-β-GlcNAc, NADPH, and ATP. Modules A–C generate 3-hydroxy myristoyl-ACP (acyl carrier protein), while Module D (LpxA, LpxC, LpxD, LpxH, LpxB, LpxK) assembles Lipid IVA via sequential acylation, deacetylation, and phosphorylation steps. High-purity yields are confirmed using LC-ESI-MS .

Q. How is Lipid IVA’s immunomodulatory activity quantified in human cell models?

Bioactivity is assessed using THP-1 monocyte-derived macrophages. Antagonistic activity is measured by co-administering Lipid IVA with LPS (1 ng/mL) and quantifying IL-6 suppression via ELISA. Agonistic activity is tested by adding Lipid IVA alone and monitoring cytokine secretion (e.g., IL-6, TNF-α). Data from ≥4 biological replicates are analyzed with 95% confidence intervals .

Q. Why does Lipid IVA exhibit species-specific TLR4/MD-2 activity?

Lipid IVA acts as a TLR4 agonist in mice but an antagonist in humans due to differences in MD-2 residues (e.g., murine positions 57, 61, 122). Structural studies of murine TLR4/MD-2/Lipid IVA complexes reveal these residues mediate binding specificity. Human MD-2 lacks key interactions, leading to inhibitory effects .

Advanced Research Questions

Q. How can enzymatic synthesis systems be optimized to minimize byproducts in Lipid IVA analogues?

Substituting E. coli LpxA/C/D with homologs from P. aeruginosa alters acyl-chain specificity (C10/C12 vs. C14). However, unexpected byproducts arise due to relaxed substrate selectivity in non-native enzymes. Kinetic assays (e.g., NADPH consumption rates) and stepwise enzyme addition (Figure 2) identify rate-limiting steps, enabling pathway tuning .

Q. What strategies resolve contradictions in Lipid IVA’s cytokine bias across concentration gradients?

At 100 ng/mL, certain Lipid IVA analogues (e.g., Product A) preferentially induce IL-22 over TNF-α or IL-6. This bias is analyzed using multiplex cytokine arrays and dose-response curves. Computational modeling of TLR4 dimerization dynamics may explain differential signaling pathways .

Q. How can structural modifications of Lipid IVA improve its therapeutic potential as a TLR4 modulator?

Enzymatic synthesis allows substitution of acyl chains or phosphorylation sites. For example, replacing E. coli LpxD with P. aeruginosa homologs introduces C12 hydroxylated chains. Bioactivity screens (e.g., IL-6 suppression in THP-1 cells) combined with molecular docking reveal how chain length and hydroxylation impact MD-2 binding .

Methodological Considerations

Q. What analytical techniques validate Lipid IVA purity and structural integrity post-synthesis?

- LC-ESI-MS : Confirms molecular weight and acyl-chain composition.

- Mixed-mode chromatography : Separates Lipid IVA from LPS contaminants (Figure S105).

- Kinetic assays : Monitor NADPH oxidation (via UV spectrophotometry) to quantify FabG/FabI activity in real time .

Q. How should researchers design controls to distinguish Lipid IVA-specific effects from LPS contamination?

- Negative controls : Reaction mixtures lacking holo-ACP or key enzymes (e.g., LpxK).

- Endotoxin removal : Use polymyxin B columns or chromatography (Figure S105).

- TLR4 knockout cells : Confirm TLR4 dependency in bioassays .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing Lipid IVA bioactivity data?

- Dose-response curves : Fit using nonlinear regression (e.g., four-parameter logistic model).

- Error reporting : Use 95% confidence intervals for cytokine measurements.

- Multiplicity correction : Apply Benjamini-Hochberg adjustments for multiplex cytokine data .

Q. How can researchers address variability in enzymatic synthesis yields across batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.